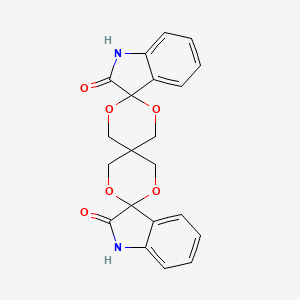JW67

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
JW67 is a synthetic compound characterized as a Wnt signaling inhibitor. Its chemical structure is identified as Trispiro, with the molecular formula and a molecular weight of approximately 394.38 g/mol. The compound is notable for its ability to induce the degradation of active beta-catenin, a crucial protein in the Wnt signaling pathway, which is implicated in various cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting this pathway, JW67 plays a significant role in cancer research, particularly concerning tumors that exhibit aberrant Wnt signaling .
JW67 engages primarily in reactions that inhibit the Wnt/beta-catenin signaling pathway. The compound functions by promoting the degradation of active beta-catenin through interactions with a multiprotein complex that includes glycogen synthase kinase 3 beta (GSK-3β), AXIN, adenomatous polyposis coli (APC), and casein kinase 1 (CK1). This inhibition leads to a reduction in the transcription of Wnt target genes, which are often upregulated in various cancers .
The biological activity of JW67 has been extensively studied, particularly its effects on colorectal cancer cells. Research indicates that JW67 effectively reduces active beta-catenin levels within these cells, leading to the downregulation of Wnt target genes associated with tumor growth and progression. The compound exhibits an inhibitory concentration (IC50) of approximately 1.17 μM, demonstrating its potency as a Wnt signaling antagonist . Additionally, JW67's ability to modulate cellular signaling pathways positions it as a potential therapeutic agent for cancers driven by aberrant Wnt signaling.
The synthesis of JW67 involves several steps typically associated with organic chemistry techniques. While specific detailed protocols are proprietary and not extensively published, it generally includes:
- Formation of spirocyclic structures: Utilizing cyclization reactions to create the spiro framework.
- Functional group modifications: Introducing various functional groups to enhance biological activity and solubility.
- Purification: Employing chromatography techniques to isolate and purify the final product to achieve high purity levels (≥97% as per HPLC standards) .
JW67 is primarily utilized in cancer research, specifically for:
- Investigating Wnt signaling: As a tool compound for studying the implications of Wnt pathway inhibition in various cancer models.
- Potential therapeutic development: Exploring its application in developing treatments for cancers characterized by dysregulated Wnt signaling, such as colorectal cancer and other malignancies .
Studies on JW67 have focused on its interactions within the Wnt signaling pathway. It has been shown to disrupt the interaction between beta-catenin and its regulatory proteins, thus promoting degradation pathways that lead to decreased beta-catenin levels. This disruption is crucial for understanding how JW67 can influence cellular responses and gene expression related to tumorigenesis . Additionally, further interaction studies may reveal potential off-target effects or synergistic actions with other therapeutic agents.
Several compounds exhibit similar mechanisms of action as JW67 by targeting the Wnt/beta-catenin signaling pathway. Here are some notable examples:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| JW74 | Inhibits canonical Wnt signaling | Similar structure but different potency profile; also induces degradation of beta-catenin |
| IWP-2 | Inhibitor of Porcupine (Wnt acyltransferase) | Targets upstream processes affecting Wnt ligand secretion |
| XAV939 | Tankyrase inhibitor | Prevents degradation of axin leading to decreased beta-catenin levels; works through a different mechanism than JW67 |
| FH535 | Dual inhibitor of Wnt/beta-catenin and peroxisome proliferator-activated receptor | Broader spectrum of action affecting multiple pathways |
JW67 stands out due to its specific targeting of beta-catenin degradation within the canonical Wnt pathway while maintaining a distinct chemical structure that differentiates it from other inhibitors . This specificity may confer unique therapeutic advantages in particular cancer contexts where aberrant Wnt signaling is prevalent.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








